molecular formula C26H21F3N2O5S B2625872 Dimethyl 5,5-dicyano-2-hydroxy-6-[4-(methylsulfanyl)phenyl]-4-[4-(trifluoromethyl)phenyl]-1-cyclohexene-1,3-dicarboxylate CAS No. 1212184-75-2

Dimethyl 5,5-dicyano-2-hydroxy-6-[4-(methylsulfanyl)phenyl]-4-[4-(trifluoromethyl)phenyl]-1-cyclohexene-1,3-dicarboxylate

Cat. No.: B2625872
CAS No.: 1212184-75-2
M. Wt: 530.52
InChI Key: AAGBCOMBXJXFMS-UHFFFAOYSA-N
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Description

Dimethyl 5,5-dicyano-2-hydroxy-6-[4-(methylsulfanyl)phenyl]-4-[4-(trifluoromethyl)phenyl]-1-cyclohexene-1,3-dicarboxylate is a highly substituted cyclohexene derivative characterized by its complex stereoelectronic architecture. The compound features a central cyclohexene ring functionalized with two cyano groups at the 5-position, a hydroxyl group at the 2-position, and ester groups at the 1- and 3-positions. The 4- and 6-positions are occupied by aromatic substituents: a 4-(trifluoromethyl)phenyl group and a 4-(methylsulfanyl)phenyl group, respectively. Its molecular formula is C₂₆H₂₄N₂O₅S, with a molar mass of 476.54 g/mol .

The trifluoromethyl group (-CF₃) is strongly electron-withdrawing, while the methylsulfanyl (-SMe) group is moderately electron-donating, creating a polarized electronic environment. This combination of substituents may influence reactivity, solubility, and intermolecular interactions, making the compound of interest in materials science and medicinal chemistry.

Properties

IUPAC Name

dimethyl 5,5-dicyano-2-hydroxy-6-(4-methylsulfanylphenyl)-4-[4-(trifluoromethyl)phenyl]cyclohexene-1,3-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21F3N2O5S/c1-35-23(33)18-20(14-4-8-16(9-5-14)26(27,28)29)25(12-30,13-31)21(19(22(18)32)24(34)36-2)15-6-10-17(37-3)11-7-15/h4-11,18,20-21,32H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAGBCOMBXJXFMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C(C(C(C(=C1O)C(=O)OC)C2=CC=C(C=C2)SC)(C#N)C#N)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21F3N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Dimethyl 5,5-dicyano-2-hydroxy-6-[4-(methylsulfanyl)phenyl]-4-[4-(trifluoromethyl)phenyl]-1-cyclohexene-1,3-dicarboxylate is a complex organic compound with significant potential in pharmacological applications. Its unique structure allows for various biological interactions, making it a subject of interest in medicinal chemistry and drug development.

  • Molecular Formula : C26H21F3N2O5S
  • Molecular Weight : 487.4 g/mol
  • CAS Number : 1212117-99-1

The biological activity of this compound is primarily attributed to its ability to interact with cellular targets through various mechanisms, including:

  • Anticancer Activity : Preliminary studies suggest that the compound exhibits antiproliferative effects against several cancer cell lines. The mechanism may involve DNA intercalation and disruption of cellular signaling pathways.
  • Cytotoxicity : The compound has shown cytotoxic effects on cancer cells while sparing normal cells. This selective toxicity is crucial for therapeutic applications.

Biological Activity Data

The following table summarizes the biological activity data available for this compound:

Cell Line IC50 (µM) Effect
BxPC-30.051Strong antiproliferative
Panc-10.066Strong antiproliferative
WI380.36Lower toxicity (normal cells)

Case Studies and Research Findings

  • Antiproliferative Studies :
    • In vitro studies demonstrated that the compound significantly reduced cell viability in pancreatic cancer cell lines (BxPC-3 and Panc-1) with IC50 values of 0.051 µM and 0.066 µM respectively, indicating potent anticancer properties compared to normal fibroblast cells (WI38) which had an IC50 of 0.36 µM .
  • Mechanistic Insights :
    • The presence of the trifluoromethyl group is believed to enhance the lipophilicity and electron-withdrawing properties of the compound, potentially increasing its binding affinity to biological targets .
  • Comparative Analysis :
    • When compared to established chemotherapeutics like Doxorubicin, this compound exhibited superior potency in certain assays, suggesting it may serve as a promising candidate for further development .

Comparison with Similar Compounds

Table 1: Comparison of Structural Features and Molecular Properties

Compound Name Substituents (Positions 4 and 6) Molecular Formula Molar Mass (g/mol) Key Functional Groups
Target Compound 4-(Trifluoromethyl)phenyl, 6-[4-(methylsulfanyl)phenyl] C₂₆H₂₄N₂O₅S 476.54 -CF₃, -SMe, -CN, -OH, esters
Dimethyl 5,5-dicyano-4-(4-methylphenyl)-6-(1-naphthyl)-... 4-(4-Methylphenyl), 6-(1-naphthyl) C₂₉H₂₄N₂O₅ 480.52 -CH₃ (aryl), naphthyl, -CN, -OH, esters
Dimethyl 5,5-dicyano-4-(2-fluorophenyl)-6-(4-methylphenyl)-... 4-(2-Fluorophenyl), 6-(4-methylphenyl) Not fully specified* ~470 (estimated) -F (ortho), -CH₃ (aryl), -CN, -OH, esters

*Note: Exact molecular data for the 2-fluorophenyl analog is unavailable in the provided evidence.

Key Observations:

In contrast, the 2-fluorophenyl group () may induce steric hindrance due to ortho-substitution, altering conformational flexibility . The methylsulfanyl group (-SMe) offers moderate electron donation, which could stabilize radical intermediates or modulate solubility compared to the naphthyl group in the analog from , which adds significant hydrophobicity and steric bulk .

This is supported by the higher molar mass (480.52 g/mol vs. 476.54 g/mol) and XLogP3 value (4.7) of the naphthyl derivative, indicating greater lipophilicity .

Synthetic Accessibility :

  • The presence of multiple reactive sites (e.g., -CN, -OH) in all analogs suggests shared challenges in regioselective functionalization. However, the electron-deficient trifluoromethyl group in the target compound may complicate nucleophilic substitution reactions compared to analogs with simpler aryl groups .

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